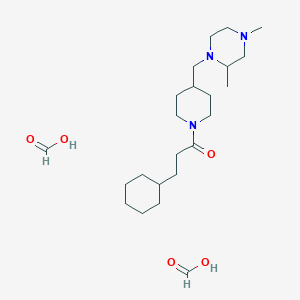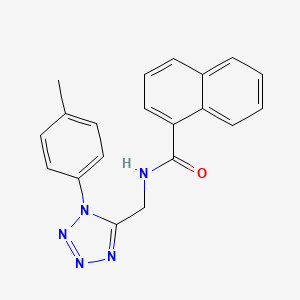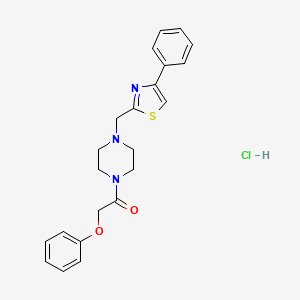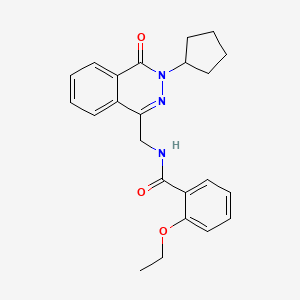![molecular formula C18H14N4O2S B2694187 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021218-30-3](/img/structure/B2694187.png)
6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[2,1-b]thiazole is a class of heterocyclic compound that has been studied for its potential pharmaceutical properties . The presence of a pyridinyl group and a methoxyphenyl group could potentially influence the biological activity of the compound.
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The addition of the pyridinyl and methoxyphenyl groups would likely occur in subsequent steps.Chemical Reactions Analysis
Imidazo[2,1-b]thiazole compounds can undergo a variety of chemical reactions, particularly those involving the functionalization of the imidazo[2,1-b]thiazole core . The presence of the pyridinyl and methoxyphenyl groups could influence the reactivity of the molecule.Aplicaciones Científicas De Investigación
Synthesis of Bioactive Compounds
Research has focused on the synthesis of compounds that exhibit potential biological activities, such as antiulcer, antiprotozoal, anticancer, and anti-inflammatory effects. For instance, derivatives of imidazo[1,2-a]pyridines, which share a core structural similarity with 6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide, have been synthesized as potential antiulcer agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Similarly, novel dicationic imidazo[1,2-a]pyridines were synthesized and showed strong DNA affinities and in vitro and in vivo antiprotozoal activity, suggesting their potential as therapeutic agents (Ismail et al., 2004).
Anticancer Research
A study on the synthesis and cytotoxic activity of N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives revealed compounds with significant inhibitory effects against human cancer cell lines, such as HepG2 and MDA-MB-231, highlighting the potential for development as cancer therapeutics (Ding et al., 2012).
Anti-Tuberculosis Agents
The compound and its derivatives have also been evaluated for their potential as anti-tuberculosis agents. A study identified N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antitubercular agents with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, marking a promising direction for further antitubercular drug development (Wu et al., 2016).
Materials Science Applications
The compound's derivatives have been explored for applications in materials science as well. For example, novel heterocyclic aryl monoazo organic compounds, including derivatives of selenopheno[2,3-b]pyridine and selenopheno[2,3-b]pyridazine, were synthesized and applied for dyeing polyester fabrics, demonstrating high efficiency and potential for use in sterile and biological active fabrics (Khalifa et al., 2015).
Mecanismo De Acción
Target of Action
Similar compounds have been found to have antimycobacterial properties
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their function . The specific interactions and resulting changes caused by this compound would require further investigation.
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol 3-kinase (pi3k) signalling pathway , which plays a crucial role in cell survival and growth. The downstream effects of this interaction would depend on the specific cellular context.
Result of Action
Similar compounds have shown inhibitory activity against various tumor cell lines . The specific effects of this compound would depend on its mode of action and the cellular context.
Propiedades
IUPAC Name |
6-(3-methoxyphenyl)-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-14-4-2-3-12(9-14)15-10-22-16(11-25-18(22)21-15)17(23)20-13-5-7-19-8-6-13/h2-11H,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZRAXCLSQKYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(methylthio)benzamide](/img/structure/B2694105.png)

![N-(2-bromobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2694110.png)
![N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2694111.png)

![6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B2694115.png)

![3-(3-chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2694117.png)

![4,7-Dimethyl-6-(oxolan-2-ylmethyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2694121.png)


